molecular formula C6H6FNO2S B1215347 4-Fluorobenzenesulfonamide CAS No. 402-46-0

4-Fluorobenzenesulfonamide

Cat. No.: B1215347
CAS No.: 402-46-0
M. Wt: 175.18 g/mol
InChI Key: LFLSATHZMYYIAQ-UHFFFAOYSA-N
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Description

4-Fluorobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by a sulfonamide group that is S-linked to a benzene ring substituted with a fluorine atom at the para position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:

4-Fluorobenzenesulfonyl chloride+AmmoniaThis compound+Hydrochloric acid\text{4-Fluorobenzenesulfonyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{Hydrochloric acid} 4-Fluorobenzenesulfonyl chloride+Ammonia→this compound+Hydrochloric acid

The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: It is explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site, thereby interfering with the enzyme’s function. This inhibition can lead to various physiological effects, depending on the biological context .

Comparison with Similar Compounds

Uniqueness of 4-Fluorobenzenesulfonamide: The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and specific reactivity patterns. This makes it a valuable compound in various chemical and biological applications .

Biological Activity

4-Fluorobenzenesulfonamide (CAS 402-46-0) is a fluorinated sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its role as an inhibitor of carbonic anhydrases (CAs), antimicrobial properties, and potential applications in cancer therapy.

  • Chemical Formula : C₆H₆FNO₂S
  • Molecular Weight : 175.18 g/mol
  • Melting Point : 124 °C – 127 °C
  • Appearance : White powder
  • Purity : >98% .

Biological Activity Overview

This compound exhibits significant biological activity primarily through its interaction with carbonic anhydrases, which are metalloenzymes involved in various physiological processes including pH regulation and ion transport.

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are important therapeutic targets for various diseases, including glaucoma and cancer. This compound has been shown to inhibit several isoforms of human carbonic anhydrases:

  • hCA I : Inhibited with a KiK_i value of 3.0 nM.
  • hCA II : Inhibited with a KiK_i value of 4.4 nM.
  • hCA IX : Inhibited with a KiK_i value of 43 nM.
  • hCA XII : Inhibited with a KiK_i value of 8.2 nM .

The binding studies indicate that this compound interacts with the zinc ion present in the active site of these enzymes, which is crucial for their catalytic function.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess antimicrobial properties. For example, it can react with benzaldehyde to form antimicrobial compounds such as (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide . This reaction exemplifies how modifications to the core structure can enhance its biological activity.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in drug development:

  • Synthesis of Novel Inhibitors :
    • A study synthesized a series of hydroxyimine-tethered benzenesulfonamides based on this compound, leading to compounds with enhanced CA inhibitory activity .
    • The research indicated that these novel compounds could serve as potential anticancer agents due to their selective inhibition of tumor-associated CA isoforms.
  • NMR Studies :
    • NMR spectroscopy has been employed to study the binding interactions between this compound and carbonic anhydrase isoforms, providing insights into the binding stoichiometry and interaction dynamics .
  • Therapeutic Applications :
    • The compound has been investigated for its potential use in treating solid tumors by targeting hypoxic conditions through CA inhibition, which is critical in tumor microenvironments .

Summary Table of Biological Activities

Activity TypeTargetKiK_i Value (nM)
Inhibition of hCA ICarbonic Anhydrase I3.0
Inhibition of hCA IICarbonic Anhydrase II4.4
Inhibition of hCA IXTumor-associated CA43
Inhibition of hCA XIICancer-related CA8.2
Antimicrobial ActivityVarious pathogensNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-fluorobenzenesulfonamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves sulfonation of fluorobenzene followed by amidation. Key steps include:

Sulfonation : React fluorobenzene with chlorosulfonic acid at 0–5°C to form 4-fluorobenzenesulfonyl chloride .

Amidation : Treat the sulfonyl chloride with aqueous ammonia or amines under controlled pH (8–9) to form the sulfonamide .

  • Purity Optimization : Use recrystallization from ethanol/water mixtures and monitor via HPLC (C18 column, acetonitrile/water mobile phase). Impurities like unreacted sulfonyl chloride can be detected via FT-IR (absence of S=O stretching at 1370 cm⁻¹) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group, a = 8.9683 Å, b = 11.0323 Å) .
  • NMR : ¹H NMR shows aromatic protons at δ 7.75–7.89 ppm (doublets for fluorinated phenyl) and sulfonamide NH₂ at δ 5.2–5.5 ppm (broad singlet) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 190.2 .

Q. What are the primary biological targets of this compound, and how are inhibitory activities assayed?

  • Methodological Answer :

  • Targets : Carbonic anhydrases (CA II, CA IX), HDAC isoforms (e.g., HDAC6, HDAC8) .
  • Assays :
  • Enzyme Inhibition : Fluorescent thermal shift assay (ΔTm measurement) or spectrophotometric monitoring of p-nitrophenyl acetate hydrolysis for CA .
  • HDAC Activity : Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) with IC50 values determined via dose-response curves (e.g., HDAC6 IC50 = 0.071 μM) .

Advanced Research Questions

Q. How does fluorination at the para position influence sulfonamide reactivity and binding selectivity in enzyme inhibition?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity increases sulfonamide acidity (pKa ~8.5 vs. ~10.2 for non-fluorinated analogs), enhancing hydrogen-bonding with catalytic zinc in HDACs or CA .
  • Selectivity : Fluorine’s small size avoids steric clashes in HDAC6’s hydrophobic pocket, unlike bulkier substituents (e.g., PFB group in HDAC11 inhibitors) .
  • Experimental Validation : Compare Ki values of fluorinated vs. non-fluorinated analogs using isothermal titration calorimetry (ITC) .

Q. How can crystallographic data resolve contradictions in QSAR models for this compound derivatives?

  • Methodological Answer :

  • Case Study : Krishnamurthy et al. observed anomalous ΔG° values for this compound in CA II binding. X-ray structures revealed a unique water-mediated hydrogen bond not present in other analogs, explaining deviations in QSAR predictions .
  • Steps :

Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.

Validate with crystallography (e.g., PDB deposition) to identify non-canonical interactions .

Q. What strategies improve the pharmacokinetic profile of this compound-based HDAC inhibitors?

  • Methodological Answer :

  • Structural Modifications :
  • Lipophilicity Adjustment : Introduce polar groups (e.g., diethylamino in compound 21) to enhance solubility without sacrificing HDAC6 affinity (IC50 = 0.071 μM) .
  • Metabolic Stability : Replace metabolically labile groups (e.g., acetyl in compound 54) with adamantyl or trifluoromethyl groups .
  • In Vivo Testing : Use murine models to assess oral bioavailability (e.g., Cmax = 1.2 μM at 50 mg/kg) .

Properties

IUPAC Name

4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLSATHZMYYIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193195
Record name 4-Fluorobenzenesulfonamide
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-46-0
Record name 4-Fluorobenzenesulfonamide
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Record name 4-Fluorobenzenesulfonamide
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Record name 4-Fluorobenzenesulfonamide
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Record name p-fluorobenzenesulphonamide
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Record name 4-FLOUROBENZENESULFONAMIDE
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Synthesis routes and methods

Procedure details

4-Fluorobenzenesulfonylchloride (25 g) were dissolved in dichloromethane (250 ml) and treated at 0° C. with an aqueous solution of ammonia (25%, 50 ml). The mixture was stirred for 2 hours with cooling and overnight at room temperature. The reaction mixture was acidified and the organic solvent evaporated. The residue was extracted with ethyl acetate to yield 20 g 4-fluorobenzenesulfonamide, which were dissolved in water (300 ml), treated with 1-benzyl-piperazine (102 g) and refluxed for 24 hours. The reaction mixture was filtered to yield 26 g of the title compound. (mass spec APCI [M+H]=332)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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